![molecular formula C18H17Cl2NOS B5174944 N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-phenylacrylamide](/img/structure/B5174944.png)
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-phenylacrylamide
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Overview
Description
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-phenylacrylamide, commonly known as DBeQ, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. DBeQ is a selective inhibitor of the heat shock protein 90 (Hsp90) and has been shown to have promising results in preclinical studies.
Mechanism of Action
DBeQ is a selective inhibitor of the N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-phenylacrylamide protein, which is a chaperone protein that is involved in the folding and stabilization of many client proteins. By inhibiting N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-phenylacrylamide, DBeQ destabilizes client proteins, leading to their degradation. This can result in the inhibition of cell growth and induction of cell death.
Biochemical and Physiological Effects:
DBeQ has been shown to have a variety of biochemical and physiological effects. In cancer cells, DBeQ has been shown to inhibit cell growth and induce cell death. In models of neurodegenerative diseases, DBeQ has been shown to have neuroprotective effects. Additionally, DBeQ has been shown to have antiviral activity against the Ebola virus.
Advantages and Limitations for Lab Experiments
One advantage of DBeQ is that it is a selective inhibitor of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-phenylacrylamide, which can lead to fewer off-target effects compared to other N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-phenylacrylamide inhibitors. Additionally, DBeQ has been shown to have promising results in preclinical studies. However, one limitation of DBeQ is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for DBeQ research. One direction is to further investigate its potential therapeutic applications for various diseases. Another direction is to optimize the synthesis method to improve the yield and purity of DBeQ. Additionally, future research could focus on developing more selective N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-phenylacrylamide inhibitors with improved pharmacological properties. Finally, clinical trials are needed to determine the safety and efficacy of DBeQ in humans.
Synthesis Methods
The synthesis of DBeQ involves the reaction of 3-phenylacrylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3,4-dichlorobenzylamine to form the corresponding amide. Finally, the amide is reacted with 2-mercaptoethylamine to form DBeQ.
Scientific Research Applications
DBeQ has been shown to have potential therapeutic applications for various diseases such as cancer, neurodegenerative diseases, and infectious diseases. In preclinical studies, DBeQ has been shown to inhibit the growth of cancer cells and induce cell death. It has also been shown to have neuroprotective effects in models of Parkinson's and Alzheimer's disease. Additionally, DBeQ has been shown to have antiviral activity against the Ebola virus.
properties
IUPAC Name |
(E)-N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NOS/c19-16-8-6-15(12-17(16)20)13-23-11-10-21-18(22)9-7-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,21,22)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTTXKORTQERJY-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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